molecular formula C11H17ClN2O B6180442 (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride CAS No. 2613299-55-9

(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride

Cat. No.: B6180442
CAS No.: 2613299-55-9
M. Wt: 228.7
InChI Key:
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Description

(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with an aminomethyl group and a phenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide or phenylboronic acid is used as the starting material.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halides, boronic acids, and organometallic compounds are used under conditions like palladium-catalyzed cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of phenyl derivatives.

Scientific Research Applications

(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as (S)-1-(2-aminomethylphenyl)pyrrolidin-3-ol and ®-1-(2-aminomethylphenyl)pyrrolidin-3-ol share structural similarities.

    Phenyl Substituted Amines: Compounds like 2-(aminomethyl)phenylamine and 3-(aminomethyl)phenylamine are structurally related.

Uniqueness

(3R)-1-[2-(aminomethyl)phenyl]pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of both the aminomethyl and phenyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2613299-55-9

Molecular Formula

C11H17ClN2O

Molecular Weight

228.7

Purity

95

Origin of Product

United States

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